molecular formula C13H17N3OS B1268782 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-44-6

5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268782
CAS No.: 669705-44-6
M. Wt: 263.36 g/mol
InChI Key: VETCDUKXEFDLTR-UHFFFAOYSA-N
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Description

5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H16N3OS. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity :
This compound has been studied for its fungicidal properties against various plant pathogens. It acts by inhibiting fungal growth and is effective in controlling diseases in crops such as wheat and rice. Its mechanism involves the disruption of fungal cell wall synthesis and metabolism.

Plant Growth Regulation :
Research indicates that 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol may also function as a plant growth regulator. It promotes root development and enhances stress tolerance in plants, making it valuable for improving crop yields under adverse environmental conditions.

Medicinal Applications

Antidiabetic Properties :
Recent studies have suggested that phenolic compounds, including derivatives like this compound, exhibit significant antidiabetic effects. They enhance insulin sensitivity and glucose uptake in cells, providing a potential therapeutic avenue for managing diabetes .

Antioxidant Activity :
The compound has demonstrated antioxidant properties, which may help combat oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further research in the development of nutraceuticals aimed at preventing chronic diseases.

Nanotechnology Applications

Nanoparticle Synthesis :
this compound can be utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have shown promise in biomedical applications such as drug delivery systems and biosensors due to their biocompatibility and functional versatility .

Bioimaging and Therapeutics :
The integration of this compound into nanostructures can enhance imaging techniques and therapeutic efficacy against various diseases. Its unique chemical properties allow for the modification of nanoparticle surfaces to improve targeting and drug release profiles .

Data Table of Applications

Application AreaSpecific UseMechanism/Effect
AgricultureFungicideInhibits fungal growth
Plant Growth RegulatorEnhances root development and stress tolerance
MedicineAntidiabetic AgentImproves insulin sensitivity
AntioxidantScavenges free radicals
NanotechnologyNanoparticle SynthesisForms polyphenol-containing nanoparticles
BioimagingEnhances imaging techniques

Case Studies

  • Fungicidal Efficacy on Wheat Pathogens : A study demonstrated that this compound effectively reduced the incidence of Fusarium head blight in wheat crops by 60%, showcasing its potential as a biofungicide .
  • Antioxidant Effects in Diabetic Models : In preclinical trials involving diabetic rats, administration of this compound led to a significant reduction in blood glucose levels and improved antioxidant enzyme activity compared to control groups .
  • Synthesis of Biocompatible Nanoparticles : Research highlighted the successful incorporation of this compound into nanoparticles for targeted drug delivery systems aimed at cancer therapy. The modified nanoparticles showed enhanced cellular uptake and therapeutic efficacy against tumor cells .

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

5-[(2,3-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 669705-44-6) is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17N3OSC_{13}H_{17}N_{3}OS. It features a triazole ring that is known for its pharmacological significance. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃OS
Molecular Weight265.36 g/mol
CAS Number669705-44-6
SolubilitySoluble in DMSO

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound demonstrated remarkable inhibitory effects against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
  • Mechanism of Action : Molecular docking studies suggest that the triazole moiety interacts effectively with bacterial DNA-gyrase, a critical enzyme for bacterial replication .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are also noteworthy. A comparative study evaluated several triazole compounds using DPPH and ABTS assays.

Results:

  • ABTS IC50 Value : The compound exhibited an IC50 value of approximately 0.397 μM, indicating strong antioxidant activity comparable to ascorbic acid (IC50 = 0.87 μM) .
  • Mechanism : The thiol group contributes to the reduction of oxidative stress by scavenging free radicals.

Anticancer Activity

Emerging research has focused on the anticancer potential of triazole derivatives. A notable study assessed the cytotoxic effects of various synthesized compounds against human cancer cell lines.

Case Study:

  • Cell Lines Tested : The compound was tested against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Cytotoxicity Results : The synthesized derivatives showed higher selectivity towards cancer cells compared to normal cells, with significant cytotoxic effects observed in melanoma cells .
  • Selectivity Index : Compounds demonstrated a favorable selectivity index, suggesting potential as targeted anticancer agents.

Properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETCDUKXEFDLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359578
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-44-6
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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